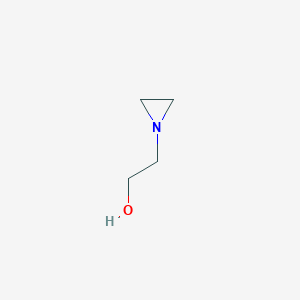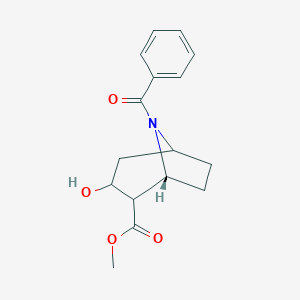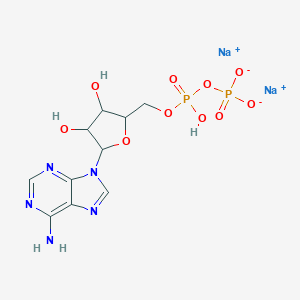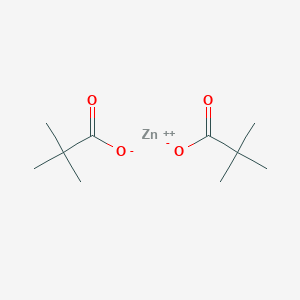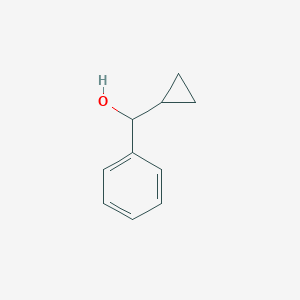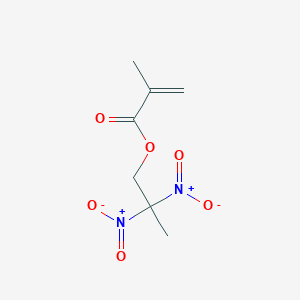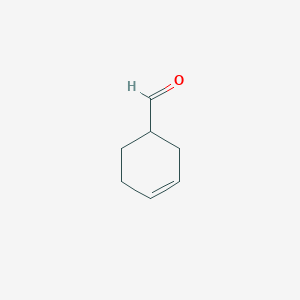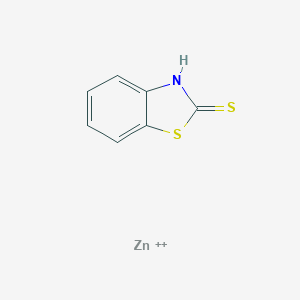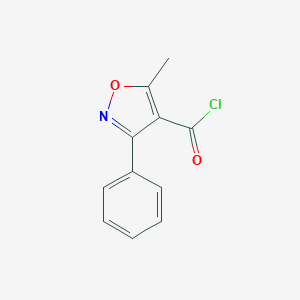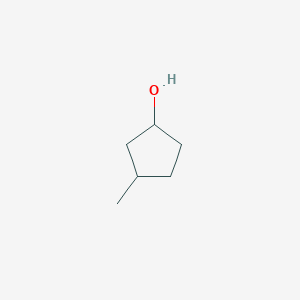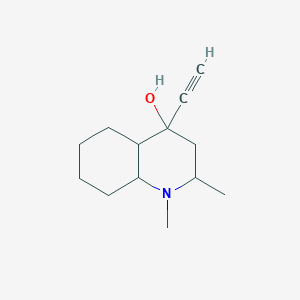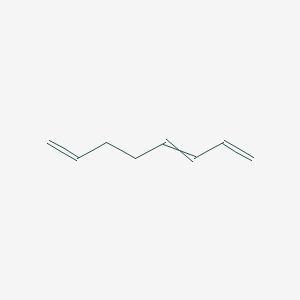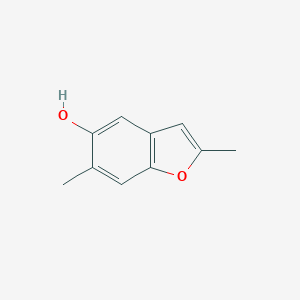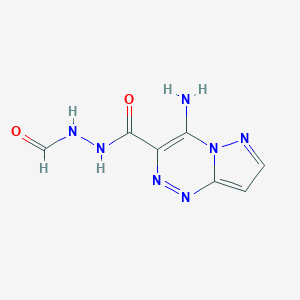
N-((4-Aminopyrazolo(5,1-c)(1,2,4)triazine-3-carbonyl)amino)formamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((4-Aminopyrazolo(5,1-c)(1,2,4)triazine-3-carbonyl)amino)formamide, also known as APTC, is a chemical compound that has gained attention in the scientific community due to its potential in various research applications. APTC is a pyrazolo-triazine compound that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Mecanismo De Acción
N-((4-Aminopyrazolo(5,1-c)(1,2,4)triazine-3-carbonyl)amino)formamide inhibits CDK2 by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its substrate, leading to the inhibition of cell cycle progression. N-((4-Aminopyrazolo(5,1-c)(1,2,4)triazine-3-carbonyl)amino)formamide has also been shown to induce apoptosis in cancer cells by activating the p53 pathway.
Efectos Bioquímicos Y Fisiológicos
N-((4-Aminopyrazolo(5,1-c)(1,2,4)triazine-3-carbonyl)amino)formamide has been shown to inhibit the proliferation of cancer cells in vitro and in vivo. N-((4-Aminopyrazolo(5,1-c)(1,2,4)triazine-3-carbonyl)amino)formamide has also been shown to induce apoptosis in cancer cells by activating the p53 pathway. In addition, N-((4-Aminopyrazolo(5,1-c)(1,2,4)triazine-3-carbonyl)amino)formamide has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is critical for tumor growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-((4-Aminopyrazolo(5,1-c)(1,2,4)triazine-3-carbonyl)amino)formamide in lab experiments is its specificity for CDK2 inhibition. N-((4-Aminopyrazolo(5,1-c)(1,2,4)triazine-3-carbonyl)amino)formamide has been shown to be selective for CDK2 over other CDKs, making it a useful tool compound for studying the effects of CDK2 inhibition. However, N-((4-Aminopyrazolo(5,1-c)(1,2,4)triazine-3-carbonyl)amino)formamide has also been shown to have off-target effects, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for N-((4-Aminopyrazolo(5,1-c)(1,2,4)triazine-3-carbonyl)amino)formamide research. One area of interest is the development of more potent and selective CDK2 inhibitors based on the structure of N-((4-Aminopyrazolo(5,1-c)(1,2,4)triazine-3-carbonyl)amino)formamide. Another area of interest is the investigation of the role of CDK2 inhibition in other diseases, such as neurodegenerative diseases and viral infections. Finally, the use of N-((4-Aminopyrazolo(5,1-c)(1,2,4)triazine-3-carbonyl)amino)formamide in combination with other drugs or therapies may also be explored as a potential treatment strategy for cancer and other diseases.
In conclusion, N-((4-Aminopyrazolo(5,1-c)(1,2,4)triazine-3-carbonyl)amino)formamide is a promising compound that has been shown to have potential in various scientific research applications. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Further research is needed to fully understand the potential of N-((4-Aminopyrazolo(5,1-c)(1,2,4)triazine-3-carbonyl)amino)formamide in disease treatment and prevention.
Métodos De Síntesis
N-((4-Aminopyrazolo(5,1-c)(1,2,4)triazine-3-carbonyl)amino)formamide can be synthesized using various methods, including the reaction of 4-aminopyrazole with cyanogen bromide, followed by the reaction of the resulting intermediate with hydrazine hydrate. Another method involves the reaction of 4-aminopyrazole with triethyl orthoformate, followed by the reaction of the resulting intermediate with cyanogen bromide. Both methods yield N-((4-Aminopyrazolo(5,1-c)(1,2,4)triazine-3-carbonyl)amino)formamide as a white crystalline solid.
Aplicaciones Científicas De Investigación
N-((4-Aminopyrazolo(5,1-c)(1,2,4)triazine-3-carbonyl)amino)formamide has been shown to inhibit the activity of cyclin-dependent kinase 2 (CDK2), a protein that plays a critical role in cell cycle regulation. N-((4-Aminopyrazolo(5,1-c)(1,2,4)triazine-3-carbonyl)amino)formamide has been used in various studies to investigate the role of CDK2 in cancer and other diseases. N-((4-Aminopyrazolo(5,1-c)(1,2,4)triazine-3-carbonyl)amino)formamide has also been used as a tool compound to study the effects of CDK2 inhibition on various cellular processes, including DNA replication, transcription, and apoptosis.
Propiedades
Número CAS |
16111-79-8 |
|---|---|
Nombre del producto |
N-((4-Aminopyrazolo(5,1-c)(1,2,4)triazine-3-carbonyl)amino)formamide |
Fórmula molecular |
C7H7N7O2 |
Peso molecular |
221.18 g/mol |
Nombre IUPAC |
N-[(4-aminopyrazolo[5,1-c][1,2,4]triazine-3-carbonyl)amino]formamide |
InChI |
InChI=1S/C7H7N7O2/c8-6-5(7(16)13-9-3-15)12-11-4-1-2-10-14(4)6/h1-3H,8H2,(H,9,15)(H,13,16) |
Clave InChI |
XNSHTOSUNFBYOQ-UHFFFAOYSA-N |
SMILES |
C1=C2N=NC(=C(N2N=C1)N)C(=O)NNC=O |
SMILES canónico |
C1=C2N=NC(=C(N2N=C1)N)C(=O)NNC=O |
Otros números CAS |
16111-79-8 |
Sinónimos |
N'-Formyl-4-aminopyrazolo[5,1-c][1,2,4]triazine-3-carbohydrazide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



